Benzoic acid;2-(bromomethoxy)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(bromomethoxy)propane-1,3-diol is a compound that combines the properties of benzoic acid and a bromomethoxy-substituted propane diol Benzoic acid is a simple aromatic carboxylic acid, while 2-(bromomethoxy)propane-1,3-diol is a brominated derivative of propane diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(bromomethoxy)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the bromination of propane-1,3-diol followed by the esterification with benzoic acid. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination reaction . The esterification step can be carried out using a dehydrating agent such as sulfuric acid to promote the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(bromomethoxy)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The bromomethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzoic acid;2-(bromomethoxy)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of benzoic acid;2-(bromomethoxy)propane-1,3-diol involves its interaction with molecular targets and pathways. The bromomethoxy group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,3-diol: A diol used in the production of polymers and as a solvent.
2-Bromopropane-1,3-diol: A brominated derivative of propane diol with similar reactivity.
Uniqueness
Benzoic acid;2-(bromomethoxy)propane-1,3-diol is unique due to the combination of the aromatic benzoic acid moiety and the bromomethoxy-substituted propane diol. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
103824-47-1 |
---|---|
Molecular Formula |
C18H21BrO7 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
benzoic acid;2-(bromomethoxy)propane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C4H9BrO3/c2*8-7(9)6-4-2-1-3-5-6;5-3-8-4(1-6)2-7/h2*1-5H,(H,8,9);4,6-7H,1-3H2 |
InChI Key |
FHOCYNFKBCCMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)OCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.